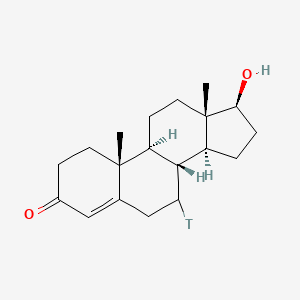

Testosterone-7-3H

説明

特性

CAS番号 |

52844-06-1 |

|---|---|

分子式 |

C19H28O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-tritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i4T/t4?,14-,15-,16-,17-,18-,19- |

InChIキー |

MUMGGOZAMZWBJJ-HXDUMTRNSA-N |

異性体SMILES |

[3H]C1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor followed by chemical transformation to testosterone .

Industrial Production Methods: Industrial production of Testosterone-7-3H involves the use of advanced radiolabeling techniques to ensure high purity and specific activity. The process often requires specialized equipment and facilities to handle radioactive materials safely. The final product is purified using chromatographic techniques to remove any unreacted tritium and by-products .

化学反応の分析

Types of Reactions: Testosterone-7-3H undergoes several types of chemical reactions, including:

Oxidation: Conversion to androstenedione.

Reduction: Formation of dihydrotestosterone.

Substitution: Introduction of various functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often employs reagents like halogens or organometallic compounds under controlled conditions.

Major Products:

Oxidation: Androstenedione.

Reduction: Dihydrotestosterone.

Substitution: Various functionalized testosterone derivatives.

科学的研究の応用

Testosterone-7-3H has a wide range of applications in scientific research:

Chemistry: Used to study the metabolic pathways and chemical transformations of testosterone.

Biology: Helps in understanding the hormone’s role in cellular processes and its interaction with receptors.

Medicine: Aids in the development of new therapeutic agents targeting testosterone pathways.

Industry: Utilized in the production of radiolabeled compounds for research and diagnostic purposes

作用機序

Testosterone-7-3H exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics. The radiolabeling with tritium allows researchers to trace the hormone’s distribution and interaction within the body, providing insights into its molecular targets and pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural and Isotopic Differences

Testosterone-7-³H vs. [1,2,6,7-³H(N)]-Testosterone

Testosterone-7-³H is labeled at the 7th carbon position, whereas [1,2,6,7-³H(N)]-Testosterone (NEN Radiochemicals) incorporates tritium at positions 1, 2, 6, and 7 . The multi-position labeling in the latter increases the risk of radioactive loss during metabolic processes (e.g., dehydrogenation or hydroxylation), reducing its utility in long-term tracking. In contrast, the 7-³H label remains stable during most metabolic transformations, making it preferable for studies requiring sustained radioactivity detection .Testosterone-7-³H vs. 1-Testosterone

1-Testosterone (5α-androst-1-en-3-one) is a synthetic anabolic steroid with a structural modification at the 1st carbon (double bond) and 5α-reduction . Unlike Testosterone-7-³H, which is a radiotracer, 1-Testosterone is pharmacologically active, binding strongly to androgen receptors to promote muscle growth. Its molecular weight (288.4 g/mol) matches unlabeled testosterone, but its altered structure confers distinct metabolic and anabolic properties .

Pharmacokinetic Profiles

| Compound | Half-Life (Hours) | Key Applications | Radiolabel Stability |

|---|---|---|---|

| Testosterone-7-³H | 2–4 | Metabolic tracing, receptor binding | High (7-³H position) |

| [1,2,6,7-³H(N)]-Testosterone | 1–2 | Autoradiography, short-term assays | Moderate |

| Testosterone Enanthate | 150–200 | Hormone replacement therapy | N/A (non-radioactive) |

| 1-Testosterone | 6–8 | Anabolic research (muscle hypertrophy) | N/A (non-radioactive) |

Analytical and Regulatory Considerations

Purity and Certification

Testosterone-7-³H is supplied at ≥98% purity for research, comparable to δ6-Testosterone Enanthate and 1-Testosterone . However, regulatory classifications differ: 1-Testosterone and δ6-Testosterone Enanthate are Schedule III controlled substances in the U.S., whereas Testosterone-7-³H is regulated for laboratory use only .- Safety and Handling Testosterone-7-³H requires stringent radiation safety protocols (e.g., shielding, waste disposal), unlike non-radioactive analogs . Its molecular weight (288.43 g/mol) and formula (C₁₉H₂₈O₂) align with unmodified testosterone, ensuring compatibility in assays .

Q & A

Q. What are the key elements of a rigorous ethics statement for studies involving Testosterone-7-3H?

- Methodological Answer: Disclose radiation safety certifications, animal welfare compliance (e.g., IACUC approval), and data anonymization for human cell lines. Include CVs of principal investigators and licenses in supplementary documents, per FDA guidelines .

Q. How should sex/gender differences be addressed in preclinical studies with Testosterone-7-3H?

- Methodological Answer: Report the sex of animal models or cell lines and justify single-sex designs if used. For human-derived samples, analyze data stratified by sex or discuss limitations in generalizability, following SAGER guidelines .

Data Validation & Transparency

Q. What validation steps are essential when identifying Testosterone-7-3H metabolites in novel tissues?

Q. How can researchers enhance transparency in reporting negative results from Testosterone-7-3H experiments?

- Methodological Answer: Submit negative datasets to open-access repositories (e.g., Zenodo) with detailed metadata. Use preprint platforms to share findings before journal submission, reducing publication bias. Follow CONSORT or ARRIVE extensions for null results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。